Diallyl phthalate-d4 Diallyl phthalate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16637414
InChI: InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2/i5D,6D,7D,8D
SMILES:
Molecular Formula: C14H14O4
Molecular Weight: 250.28 g/mol

Diallyl phthalate-d4

CAS No.:

Cat. No.: VC16637414

Molecular Formula: C14H14O4

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

Diallyl phthalate-d4 -

Specification

Molecular Formula C14H14O4
Molecular Weight 250.28 g/mol
IUPAC Name bis(prop-2-enyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2/i5D,6D,7D,8D
Standard InChI Key QUDWYFHPNIMBFC-KDWZCNHSSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC=C)C(=O)OCC=C)[2H])[2H]
Canonical SMILES C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

Introduction

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Applications
Diallyl Phthalate-d4C14D4H10O4\text{C}_{14}\text{D}_4\text{H}_{10}\text{O}_4250.28Internal standard for GC-MS, polymer research
Diallyl PhthalateC14H14O4\text{C}_{14}\text{H}_{14}\text{O}_4246.26Thermosetting resins, adhesives
Di(2-ethylhexyl) Phthalate (DEHP)C24H38O4\text{C}_{24}\text{H}_{38}\text{O}_4390.56Plasticizer in PVC, medical tubing
Dimethyl Phthalate (DMP)C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4194.18Solvent, insect repellent

Synthesis and Industrial Production

The synthesis of DAP-d4 typically involves esterification of phthalic anhydride with deuterated allyl alcohol (CH2=CHCD2OH\text{CH}_2=\text{CH}-\text{CD}_2\text{OH}) under acidic catalysis. The reaction proceeds via a two-step mechanism:

  • Formation of the monoester: Phthalic anhydride reacts with one equivalent of deuterated allyl alcohol to form monoallyl phthalate.

  • Diesterification: A second equivalent of deuterated allyl alcohol substitutes the remaining carboxylic acid group, yielding DAP-d4 .

Industrial production employs continuous distillation to isolate high-purity DAP-d4, with reaction temperatures maintained between 100–150°C to optimize yield. The use of deuterated reagents ensures minimal isotopic dilution, a critical factor for analytical applications requiring precise quantification .

Applications in Analytical Chemistry

DAP-d4’s primary application lies in its role as an internal standard for phthalate analysis. In GC-MS workflows, deuterated internal standards compensate for matrix effects and ionization variability, enhancing measurement accuracy. For example, a 2023 study on phthalate leaching from medical devices utilized deuterated analogs like d4-DMP and d4-DnHP to quantify DEHP migration into intravenous fluids . The researchers reported a median DEHP concentration of 1.55 μg/L in infusion fluids, with DAP-d4-like standards enabling detection limits as low as 0.1 ng/mL .

Additionally, DAP-d4 facilitates kinetic studies in polymer science. Its deuterium labels allow researchers to track crosslinking efficiency in allyl-based resins, providing insights into thermal stability and degradation pathways. This is particularly relevant for applications in electrical insulation, where diallyl phthalate polymers must withstand temperatures exceeding 150°C .

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